molecular formula C24H24N2O6 B14865072 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-prop-2-enoxycarbonylpiperazine-2-carboxylic acid

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-prop-2-enoxycarbonylpiperazine-2-carboxylic acid

Cat. No.: B14865072
M. Wt: 436.5 g/mol
InChI Key: SOJHALTUEUWPIR-UHFFFAOYSA-N
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Description

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-prop-2-enoxycarbonylpiperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-prop-2-enoxycarbonylpiperazine-2-carboxylic acid typically involves multiple steps, starting from the appropriate piperazine derivative. The key steps include:

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using the Fmoc group. This is achieved by reacting the piperazine derivative with Fmoc chloride in the presence of a base such as triethylamine.

    Introduction of the Prop-2-enoxycarbonyl Group: The protected piperazine is then reacted with an appropriate allyl chloroformate to introduce the prop-2-enoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-prop-2-enoxycarbonylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and Fmoc-protected sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-prop-2-enoxycarbonylpiperazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-prop-2-enoxycarbonylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protective group, preventing unwanted reactions during peptide synthesis. The prop-2-enoxycarbonyl group can participate in various chemical reactions, facilitating the formation of desired products. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Similar in structure but with a different side chain.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group instead of the prop-2-enoxycarbonyl group.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-prop-2-enoxycarbonylpiperazine-2-carboxylic acid

InChI

InChI=1S/C24H24N2O6/c1-2-13-31-24(30)26-12-11-25(14-21(26)22(27)28)23(29)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,27,28)

InChI Key

SOJHALTUEUWPIR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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